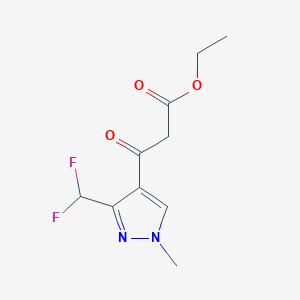

Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate

Description

Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate is a β-keto ester derivative featuring a difluoromethyl-substituted pyrazole core. This compound is synthesized via a multi-step process involving Claisen condensation of ethyl difluoroacetate with ethyl acetate to yield ethyl 4,4-difluoro-3-oxobutanoate, followed by cyclization with methylhydrazine to form the pyrazole ring . The ethyl ester group enhances lipophilicity, making it suitable for agrochemical and pharmaceutical applications, particularly as an intermediate in fungicide development (e.g., pyraziflumid and rimisoxafen) . Its structure is characterized by a 1-methyl-3-difluoromethylpyrazole moiety linked to a 3-oxopropanoate chain, which confers unique electronic and steric properties compared to non-fluorinated analogs.

Properties

IUPAC Name |

ethyl 3-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O3/c1-3-17-8(16)4-7(15)6-5-14(2)13-9(6)10(11)12/h5,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRCPDQXXAFNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CN(N=C1C(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting ethyl acetoacetate with methylhydrazine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the pyrazole ring.

Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced into the pyrazole ring through a difluoromethylation reaction. This can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base like potassium carbonate.

Esterification: The final step involves the esterification of the pyrazole derivative with ethyl chloroformate to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. Additionally, the use of automated systems can minimize human error and improve the efficiency of the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The β-ketoester group undergoes hydrolysis under basic or acidic conditions to form carboxylic acids, followed by decarboxylation to yield ketones. This reaction is critical for generating intermediates in fungicide synthesis .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Base | NaOH (1–2 M) |

| Temperature | 80–100°C |

| Solvent | Water/ethanol mixture |

| Reaction Time | 4–6 hours |

Example:

Hydrolysis with aqueous NaOH produces 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoic acid, which decarboxylates to form 1-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-one .

Nucleophilic Substitution at the Ketone

The β-keto group participates in nucleophilic substitutions, forming Schiff bases or enamine derivatives. The difluoromethyl group enhances electrophilicity, facilitating these reactions .

Mechanism:

-

Enolization : The keto-enol tautomerism generates an enolate intermediate.

-

Nucleophilic Attack : Amines or alcohols react with the enolate.

Example Reaction with Methylhydrazine:

Under acidic conditions, methylhydrazine reacts with the β-ketoester to form pyrazolo[3,4-b]pyridine derivatives, key intermediates in fungicidal agents .

| Reagent | Product | Yield |

|---|---|---|

| Methylhydrazine | Pyrazolo[3,4-b]pyridine scaffold | 72–85% |

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis. Intramolecular cyclization, catalyzed by bases or acids, yields fused pyrazole-pyridine systems .

Conditions for Cyclization:

-

Catalyst : KI or NaI (5–10 mol%)

-

Solvent : Dichloromethane or THF

-

Temperature : 50–120°C

Outcome:

Cyclization produces agriculturally relevant heterocycles like pyrazolo[3,4-b]pyridines, which exhibit antifungal activity by inhibiting succinate dehydrogenase.

Oxidation

The β-ketoester undergoes oxidation to form carboxylic acids or peroxides, though this is less common due to competing decarboxylation.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, while the ester remains intact.

| Reducing Agent | Product | Selectivity |

|---|---|---|

| NaBH₄ | Ethyl 3-hydroxy-3-(pyrazolyl)propanoate | Moderate |

| H₂/Pd-C | Ethyl 3-(pyrazolyl)propanoate | High |

Cross-Coupling Reactions

The pyrazole ring’s C-H bonds engage in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), enabling aryl or alkyl functionalization .

Example Suzuki Coupling:

| Partner | Conditions | Yield |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65% |

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate exhibit potent antifungal properties. A study published in Molecules explored various amides derived from this compound, revealing that certain derivatives showed higher antifungal activity against several phytopathogenic fungi compared to standard treatments like boscalid .

Table 1: Antifungal Activity of Derivatives

Synthesis of Bioactive Compounds

This compound serves as a key intermediate in synthesizing various bioactive compounds, including fungicides like Isopyrazam and Sedaxane. These compounds are crucial in agriculture for their effectiveness against a range of fungal pathogens .

Fungicides

The primary application of this compound is in the development of fungicides. Its derivatives are utilized to enhance crop protection strategies against fungal diseases, thereby improving yield and quality in agricultural practices .

Table 2: Fungicides Derived from this compound

| Fungicide Name | Active Ingredient | Target Pathogen |

|---|---|---|

| Isopyrazam | Ethyl derivative | Various fungi |

| Sedaxane | Ethyl derivative | Soil-borne fungi |

Case Study 1: Efficacy Against Specific Fungi

A study conducted on the efficacy of ethyl derivatives against Botrytis cinerea demonstrated significant reduction in fungal growth when treated with formulations containing this compound . The results indicated that this compound could be pivotal in developing new fungicides that are both effective and environmentally friendly.

Case Study 2: Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in understanding how modifications to the pyrazole ring influence antifungal activity. By altering substituents on the pyrazole structure, researchers identified key features that enhance efficacy against target pathogens, leading to optimized formulations for agricultural use .

Mechanism of Action

The mechanism of action of ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets in biological systems. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit the activity of enzymes involved in key metabolic pathways, leading to the compound’s biological effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Difluoromethyl vs. Trifluoromethyl

The trifluoromethyl analogs, such as Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 3, ), exhibit distinct physicochemical differences. The trifluoromethyl group (-CF₃) is more electron-withdrawing than -CF₂H, leading to higher thermal stability (m.p. 58–60°C for Compound 3 vs. liquid state for the target compound) and altered NMR shifts (e.g., pyrazole proton at δ 8.55 ppm in Compound 3 vs. δ ~8.5–9.3 ppm in difluoromethyl derivatives) . However, the difluoromethyl group (-CF₂H) offers better metabolic stability in biological systems due to reduced oxidative degradation .

Ester Group Variations

- Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate (): The methyl ester analog has a lower molecular weight (238.2 g/mol vs. 252.2 g/mol for the ethyl ester) and higher melting point (95% purity, m.p. unreported), suggesting reduced solubility in nonpolar solvents compared to the ethyl variant.

Aromatic Substitution Patterns

- Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 7, ): The phenyl substituent at the pyrazole N1 position introduces steric bulk, increasing melting point (89–90°C) and altering UV absorption due to extended conjugation. The target compound’s methyl group at N1 minimizes steric hindrance, favoring enzyme binding in agrochemical applications .

Data Table: Key Properties of this compound and Analogs

Biological Activity

Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate, commonly referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other pyrazole derivatives that have been explored for their pharmacological properties, particularly in the context of agrochemicals and therapeutic agents.

- Molecular Formula : C₈H₁₀F₂N₂O₂

- Molecular Weight : 204.17 g/mol

- CAS Number : 141573-95-7

- Physical State : Solid (crystalline)

- Solubility : Soluble in methanol and other polar solvents

- Melting Point : Approximately 62 °C

- Boiling Point : Approximately 288.4 °C at 760 mmHg

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀F₂N₂O₂ |

| Molecular Weight | 204.17 g/mol |

| Melting Point | 62 °C |

| Boiling Point | 288.4 °C |

| Density | 1.3 ± 0.1 g/cm³ |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Pyrazole derivatives have been known to exhibit a range of pharmacological effects, including anti-inflammatory, antifungal, and anticancer activities.

- Enzyme Inhibition : Research indicates that compounds similar to this compound can inhibit enzymes such as D-amino acid oxidase (DAO), which plays a role in neurotransmitter metabolism .

- Agonistic Activity : Some studies have shown that pyrazole derivatives can act as agonists for specific receptors, potentially influencing signaling pathways related to cell proliferation and survival .

Study on Antifungal Activity

A study published in MDPI evaluated the antifungal properties of various pyrazole derivatives, including those with difluoromethyl substitutions. The results indicated significant antifungal activity against several strains of fungi, suggesting that the difluoromethyl group enhances the bioactivity of these compounds .

Anti-inflammatory Effects

Another research article highlighted the anti-inflammatory potential of pyrazole derivatives through inhibition of cyclooxygenase enzymes (COX). This compound demonstrated promising results in reducing inflammation markers in vitro .

Comparative Analysis with Related Compounds

Q & A

Q. What are the established synthetic routes for Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate, and what reaction conditions are critical for its preparation?

The compound is synthesized via a Claisen condensation pathway. Starting with ethyl difluoroacetate, condensation with triethyl orthoformate yields 4,4-difluoro-2-(ethoxymethylene)-3-oxobutyric acid ethyl ester. Subsequent cyclization with methylhydrazine generates the pyrazole ring, followed by hydrolysis and acidification to obtain the final product. Key conditions include temperature control during cyclization (ambient to reflux) and stoichiometric precision to minimize by-products. Catalysts such as sodium hydroxide are critical for hydrolysis efficiency .

Q. Which analytical techniques are recommended for characterizing this compound, and how are they applied?

- 1H-NMR : Identifies proton environments, particularly the ester (-COOEt), pyrazole ring, and difluoromethyl groups.

- LC-MS/MS : Confirms molecular weight and fragmentation patterns, critical for purity assessment.

- X-ray crystallography (using SHELXL) : Resolves crystal packing and conformational details, especially for verifying regiochemistry during pyrazole formation .

Q. How can researchers address gaps in physicochemical data (e.g., solubility, logP) for this compound?

Experimental determination via shake-flask methods (for logP) or HPLC-based solubility assays under varying pH conditions is recommended. Computational tools like COSMO-RS can predict properties but require validation against experimental data .

Advanced Research Questions

Q. What strategies optimize the yield and purity of the Claisen condensation step in the synthesis?

- Catalyst screening : Transition metal catalysts (e.g., ZnCl₂) may enhance condensation efficiency.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics.

- In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. How can computational modeling (DFT/MD) complement experimental structural data for this compound?

Density Functional Theory (DFT) calculates optimized geometries, electronic properties (e.g., HOMO-LUMO gaps), and vibrational spectra, which can validate experimental crystallographic data (e.g., bond lengths, angles). Molecular dynamics (MD) simulations predict solubility and aggregation behavior in solvents .

Q. What methodologies identify decomposition products under stressed storage conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, followed by LC-HRMS to detect degradation products.

- TGA/DSC : Thermal gravimetric analysis identifies decomposition thresholds, while differential scanning calorimetry reveals phase transitions .

Q. How can regioselectivity during pyrazole ring formation be controlled or studied?

- Substituent effects : Electron-withdrawing groups on precursors favor specific ring-closing pathways.

- Kinetic vs. thermodynamic control : Varying reaction temperatures and times can shift product ratios.

- In-situ NMR : Monitors intermediate formation to map regioselectivity trends .

Q. What in vitro/in vivo assays are suitable for preliminary toxicological profiling?

- Ames test : Assess mutagenicity using bacterial reverse mutation assays.

- HepG2 cytotoxicity : Screen for hepatotoxicity via cell viability assays.

- Zebrafish embryo model : Evaluates acute toxicity and developmental effects in a vertebrate system .

Q. How do structural modifications (e.g., ester group substitution) affect bioactivity?

Q. What experimental approaches resolve contradictions in reported spectral data for similar pyrazole derivatives?

- 2D-NMR (COSY, NOESY) : Clarifies ambiguous proton assignments in crowded spectral regions.

- Isotopic labeling : Incorporates ¹³C or ¹⁵N labels to track carbon/nitrogen connectivity in complex mixtures .

Methodological Notes

- Synthetic protocols from should be cross-validated with modern green chemistry principles (e.g., solvent recycling).

- Crystallography workflows using SHELX require rigorous refinement (R-factor < 5%) and validation via tools like PLATON .

- Toxicology gaps necessitate multi-omics approaches (transcriptomics/proteomics) to elucidate mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.